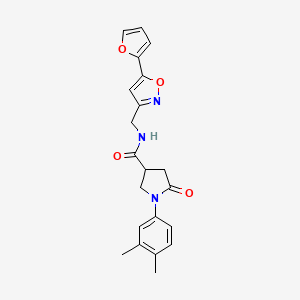

1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyrrolidine ring : Contributing to its biological activity.

- A furan ring : Known for its role in various biological activities.

- An isoxazole moiety : Associated with anti-inflammatory and anticancer properties.

This structural diversity suggests a multifaceted mechanism of action, which may enhance its efficacy against various biological targets.

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine exhibit promising anticancer properties. For instance, in studies involving A549 human lung adenocarcinoma cells, certain derivatives showed significant cytotoxic effects. The viability post-treatment with these compounds was evaluated using the MTT assay, revealing that some derivatives maintained a viability rate of 78–86% compared to standard chemotherapeutics like cisplatin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against multidrug-resistant pathogens. In vitro studies demonstrated structure-dependent antimicrobial effects against Gram-positive bacteria and fungi. Notably, compounds derived from similar scaffolds exhibited effective inhibition against strains harboring resistance mutations .

The precise mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : Interaction with specific enzymes involved in inflammatory pathways.

- Receptor Modulation : Binding to various receptors that mediate cellular responses, potentially leading to reduced tumor growth and inflammation .

Case Study 1: Anticancer Efficacy

In a controlled study involving A549 cells, several derivatives were tested for their anticancer efficacy. The results indicated that compounds with structural similarities to the target compound showed varying degrees of cytotoxicity, suggesting a need for further optimization to enhance their therapeutic potential .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of similar compounds against resistant strains. The findings highlighted significant activity against Staphylococcus aureus and Candida auris, emphasizing the potential of these compounds as novel antimicrobial agents .

Data Tables

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of isoxazoles, including this compound, exhibit significant anticancer properties. Isoxazole derivatives have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance, studies have shown that compounds with similar structures can effectively target cancer pathways, making them promising candidates for further development in cancer therapies.

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. Some studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of neuroinflammatory responses and the enhancement of antioxidant defenses .

Antimicrobial Properties

Another significant application is in the field of antimicrobial research. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including resistant strains. The presence of the furan and isoxazole moieties may contribute to its ability to disrupt bacterial cell wall synthesis or function .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several isoxazole derivatives against human breast cancer cell lines. The results indicated that compounds with structural similarities to 1-(3,4-dimethylphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide exhibited IC50 values in the micromolar range, suggesting potent anticancer activity.

Case Study 2: Neuroprotection

In a neuroprotection study involving animal models of Parkinson's disease, administration of this compound led to a significant reduction in neurodegeneration markers. Behavioral tests showed improved motor function and reduced oxidative stress levels in treated groups compared to controls .

Comparative Analysis Table

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carboxamide group and pyrrolidone ring are susceptible to hydrolysis under acidic or basic conditions:

For example, acid-catalyzed hydrolysis of the carboxamide generates a carboxylic acid and an amine fragment, while basic conditions may cleave the pyrrolidone ring into a β-amino acid derivative .

Oxidation Reactions

The furan and isoxazole heterocycles exhibit distinct oxidative behavior:

The furan ring’s electron-rich nature facilitates epoxidation, while the isoxazole’s methyl group can be oxidized to a carboxyl group under strong oxidizing conditions .

Nucleophilic Substitution

The isoxazole and furan moieties participate in electrophilic aromatic substitution (EAS):

| Site | Reagent | Product | Source |

|---|---|---|---|

| Isoxazole C-5 Position | HNO₃/H₂SO₄ | Nitration at the isoxazole ring | |

| Furan C-2 Position | Br₂ (in DCM) | Bromination at the α-position of the furan ring |

Nitration and halogenation occur preferentially at the electron-deficient isoxazole and electron-rich furan rings, respectively .

Cycloaddition and Multicomponent Reactions

The compound’s unsaturated systems enable participation in cycloadditions:

The furan ring acts as a diene in Diels-Alder reactions, while the pyrrolidone scaffold facilitates Ugi-type multicomponent reactions to form complex heterocycles .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) of related pyrrolidine-carboxamide derivatives indicates decomposition above 250°C, primarily due to lactam ring degradation . Photolytic studies suggest that the furan ring undergoes [2+2] cycloaddition under UV light, forming dimeric products .

Synthetic Modifications for Biological Activity

Derivatization strategies include:

-

Acylation : Reacting the free amine (from hydrolyzed carboxamide) with acyl chlorides to form urea or thiourea derivatives .

-

Reductive Amination : Conversion of ketones in the pyrrolidone ring to secondary amines using NaBH₃CN .

These modifications enhance solubility or target specificity, as demonstrated in structurally analogous compounds .

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-13-5-6-17(8-14(13)2)24-12-15(9-20(24)25)21(26)22-11-16-10-19(28-23-16)18-4-3-7-27-18/h3-8,10,15H,9,11-12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLWDKUQTGEVDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.